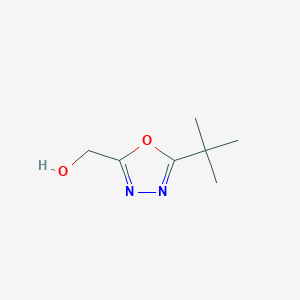
1,3,4-Oxadiazole-2-methanol, 5-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole-2-methanol, 5-(1,1-dimethylethyl)- is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole-2-methanol, 5-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another method includes the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as the presence of oxygen, iodine, or bromine . Additionally, solvent-free routes starting from hydrazides and amides in the presence of titanium tetrachloride have been developed .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives often involve large-scale cyclization reactions using efficient dehydrating agents and optimized reaction conditions to ensure high yields and purity .
Análisis De Reacciones Químicas
1,3,4-Oxadiazole-2-methanol, 5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or bromine.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include dehydrating agents, oxidizing agents, and reducing agents. Major products formed from these reactions include substituted oxadiazoles and other heterocyclic derivatives .
Aplicaciones Científicas De Investigación
1,3,4-Oxadiazole-2-methanol, 5-(1,1-dimethylethyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazole-2-methanol, 5-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to form hydrogen bonds with biomacromolecules, enhancing its pharmacological activity . It can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
1,3,4-Oxadiazole-2-methanol, 5-(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Known for its antibacterial and antiviral activities.
1,2,5-Oxadiazole: Used in high-energy materials and explosives.
1,2,3-Oxadiazole: Less stable and less commonly used due to its tendency to ring-open.
The uniqueness of 1,3,4-oxadiazole-2-methanol, 5-(1,1-dimethylethyl)- lies in its versatile biological activities and its potential for various applications in medicine, agriculture, and materials science .
Propiedades
Número CAS |
1083424-16-1 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(5-tert-butyl-1,3,4-oxadiazol-2-yl)methanol |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,3)6-9-8-5(4-10)11-6/h10H,4H2,1-3H3 |
Clave InChI |
JPHXTAHKLUTXOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN=C(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















